molecular formula C8H12Br2O B14480356 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran CAS No. 69844-84-4

3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran

Cat. No.: B14480356
CAS No.: 69844-84-4
M. Wt: 283.99 g/mol
InChI Key: ZUXYZDPGDDHDKL-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and three methyl groups at positions 2 and 6 on the dihydropyran ring. It is a derivative of 3,4-dihydro-2H-pyran, which is a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran typically involves the bromination of 2,2,6-trimethyl-3,4-dihydro-2H-pyran. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of brominated oxides or other oxidized products.

    Reduction: Formation of debrominated derivatives.

Scientific Research Applications

3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its bromine atoms and the dihydropyran ring. The bromine atoms can participate in electrophilic substitution reactions, while the dihydropyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: The parent compound without bromine and methyl substitutions.

    2,2,6-Trimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks bromine atoms.

    3,5-Dibromo-2,2,6-trimethyl-4H-pyran: Similar but with a different hydrogenation state.

Uniqueness

3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of both bromine and methyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69844-84-4

Molecular Formula

C8H12Br2O

Molecular Weight

283.99 g/mol

IUPAC Name

3,5-dibromo-2,2,6-trimethyl-3,4-dihydropyran

InChI

InChI=1S/C8H12Br2O/c1-5-6(9)4-7(10)8(2,3)11-5/h7H,4H2,1-3H3

InChI Key

ZUXYZDPGDDHDKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(O1)(C)C)Br)Br

Origin of Product

United States

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